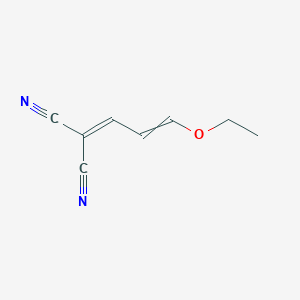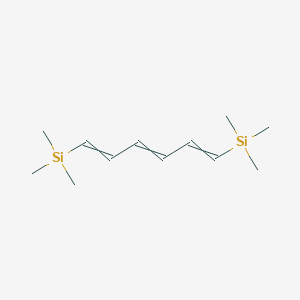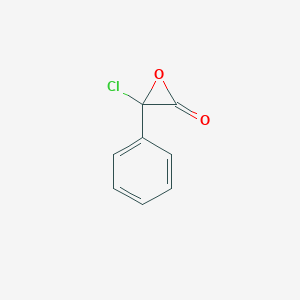![molecular formula C12H20N2O B14262088 1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- CAS No. 137788-50-2](/img/structure/B14262088.png)
1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- is a chemical compound with the molecular formula C12H19NO. It is an organic compound that belongs to the class of alcohols and amines. This compound is known for its unique structure, which includes a propanol backbone with a dimethylamino group and a phenylmethylamino group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- can be achieved through several methods. One common approach involves the reaction of 3-chloropropanol with 4-(dimethylamino)benzylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for batch processing.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the dimethylamino group can interact with the active site of enzymes, inhibiting or enhancing their function. Additionally, the phenylmethylamino group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanol, 3-(dimethylamino)-: Similar in structure but lacks the phenylmethylamino group.
3-(Dimethylamino)-1-phenyl-1-propanol: Contains a phenyl group but differs in the position of the amino group.
1-Propanol, 3-amino-: Similar backbone but lacks the dimethylamino and phenylmethylamino groups.
Uniqueness
1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and phenylmethylamino groups allows for versatile reactivity and interactions with various molecular targets, making it valuable in research and industrial applications.
Propiedades
Número CAS |
137788-50-2 |
|---|---|
Fórmula molecular |
C12H20N2O |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
3-[[4-(dimethylamino)phenyl]methylamino]propan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-14(2)12-6-4-11(5-7-12)10-13-8-3-9-15/h4-7,13,15H,3,8-10H2,1-2H3 |
Clave InChI |
SHCKXJGSQBJHDT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CNCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)




![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)

![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)


![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
